3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione
Overview
Description
Mechanism of Action
Mode of Action
It is suggested that the compound may undergo an o-attack from a hydroxylamine in a ‘hard–hard’ interaction . This suggests that the compound may interact with its targets through electrophilic attack, leading to changes in the target molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity and stability of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione . .
Biochemical Analysis
Biochemical Properties
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as hydrolases and oxidoreductases, which are involved in various metabolic pathways . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, thereby modulating the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structural conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes and transcription factors . By modulating these pathways, this compound can affect gene expression and cellular metabolism, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular redox states and mitochondrial function, thereby influencing overall cell health and viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s catalytic activity . This binding can result in conformational changes in the enzyme, altering its function. Additionally, this compound can interact with DNA and RNA, affecting gene transcription and translation processes . These interactions can lead to changes in gene expression patterns and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can be further processed by conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, distribution, and excretion, ultimately affecting its biological activity and therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can be influenced by factors such as lipid solubility, molecular size, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione typically involves the reaction of benzyl chloride with maleic anhydride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-4-bromo-2,5-dihydrofuran-2,5-dione
- 3-Benzyl-4-iodo-2,5-dihydrofuran-2,5-dione
- 3-Benzyl-4-fluoro-2,5-dihydrofuran-2,5-dione
Uniqueness
3-Benzyl-4-chloro-2,5-dihydrofuran-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs . The presence of the chlorine atom influences its electrophilicity and the types of reactions it can undergo .
Properties
IUPAC Name |
3-benzyl-4-chlorofuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-9-8(10(13)15-11(9)14)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGXQXFLDQBYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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